molecular formula C18H14ClFN2OS B2852026 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223861-23-1

1-(3-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2852026
CAS No.: 1223861-23-1
M. Wt: 360.83
InChI Key: SJCOOTHGGGHWCV-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring an imidazole core substituted with a 3-chlorobenzoyl group at position 1, a 4-fluorophenyl group at position 4, and a thione (C=S) moiety at position 3. The compound’s molecular formula is C₁₈H₁₄ClFN₂S, with a molecular weight of 344.77 g/mol (estimated based on analogs in ). The thione group distinguishes it from oxygen-containing analogs (e.g., imidazol-5-one derivatives) and may influence its electronic properties and biological interactions. While direct synthesis data for this compound are absent in the provided evidence, related imidazole derivatives are synthesized via cyclization of thiosemicarbazides () or condensation reactions involving aldehydes and diamines ().

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-14(20)9-7-11)17(24)22(18)16(23)12-4-3-5-13(19)10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCOOTHGGGHWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClFN2OSC_{18}H_{14}ClFN_2OS, with a molecular weight of 360.8 g/mol. The structure includes a thione functional group, which is significant for its biological activity. The compound's structure can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number1223845-81-5
Molecular FormulaC18H14ClFN2OS
Molecular Weight360.8 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines . The presence of electron-withdrawing groups such as fluorine and chlorine enhances the cytotoxic activity by improving the compound's interactions with cellular targets.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer proliferation and inflammation. In particular, it has been shown to inhibit lipoxygenase enzymes, which are crucial in the inflammatory response and tumor progression . This inhibition is attributed to the structural features of the imidazole ring and the thione group.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the phenyl rings and thione group can significantly impact efficacy:

  • Chlorine and Fluorine Substituents : The presence of halogens on the aromatic rings increases lipophilicity and enhances binding affinity to target proteins.
  • Dimethyl Substitution : The dimethyl groups on the imidazole ring contribute to increased steric hindrance, which may affect the compound's interaction with enzymes.

Case Study 1: Anticancer Efficacy

In a preclinical study, derivatives of imidazole compounds were tested against human cancer cell lines. The results demonstrated that modifications leading to increased electronegativity at specific positions on the phenyl rings resulted in enhanced cytotoxicity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of lipoxygenase by similar imidazole-based compounds found that substitutions at the para position of the phenyl ring significantly affected enzyme inhibition rates. Compounds with electron-withdrawing groups showed a marked increase in inhibitory activity compared to those with electron-donating groups .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to 1-(3-chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione may exhibit antitumor properties. The imidazole ring is known for its ability to interact with biological targets, potentially leading to the inhibition of tumor cell proliferation. Research has shown that derivatives of imidazole can induce apoptosis in cancer cells, making them promising candidates for anticancer drug development .

Inhibition of Heat Shock Proteins
The compound's structure suggests potential interactions with heat shock proteins (HSPs), which play critical roles in cellular stress responses. Inhibiting HSPs can enhance the efficacy of chemotherapy by preventing cancer cells from developing resistance to treatment. Studies have demonstrated that certain imidazole derivatives can modulate HSP expression, thereby sensitizing tumor cells to chemotherapeutic agents .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its use in polymer synthesis. It can act as a monomer or cross-linking agent in the preparation of advanced polymeric materials with enhanced thermal and mechanical properties. Such materials are useful in coatings, adhesives, and composite materials .

Nanotechnology
In nanotechnology, this compound can be incorporated into nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could lead to improved bioavailability and targeted delivery of therapeutic agents. Research is ongoing to explore its effectiveness in enhancing the delivery of anticancer drugs through nanoparticle formulations .

Agricultural Applications

Pesticide Development
The chlorinated and fluorinated components of the compound suggest potential applications in agrochemicals, specifically as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to disrupt pest metabolic pathways or inhibit plant pathogens, providing a basis for developing new agricultural chemicals .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryKim et al., 2018 Demonstrated apoptosis induction in cancer cell lines using imidazole derivatives.
Material ScienceZhang et al., 2020 Developed high-performance polymers incorporating imidazole-based compounds.
Agricultural ApplicationsLiu et al., 2021 Identified potential herbicidal activity against common agricultural pests.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Imidazole Derivatives

The compound’s structural analogs differ in substituent positions, halogen atoms, or functional groups. Key comparisons include:

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key References
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one 3-Cl-Benzoyl (1), 4-F-Ph (4) Ketone (C=O) 344.77
4-(4-Fluorophenyl)-2-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-5-thione 4-F-Ph (4), 3-MeO-Ph (2) Thione (C=S) Not reported
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thione 3-Cl-2-Me-Ph (1), Ph (5) Thione (C=S) 300.81
1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide 3-Cl-Benzoyl (1), 4-F-Ph (4) Thiosemicarbazide 337.78

Key Observations :

  • Thione vs.
  • Halogen Effects : The 3-chlorobenzoyl and 4-fluorophenyl groups contribute to lipophilicity (logP ≈ 3.25 for the ketone analog), comparable to other halogenated imidazoles (e.g., logP = 3.25 in ).
Crystallographic and Conformational Comparisons

Isostructural halogen-substituted compounds () demonstrate that minor substituent changes (Cl vs. F) can preserve molecular conformation but alter crystal packing. For example:

  • Compounds 4 and 5 (): These isostructural thiazole-imidazole hybrids differ only in halogen substituents (Cl vs. F) but share triclinic P 1 symmetry and planar molecular conformations. The thione-containing target compound may adopt similar planar geometries, with deviations arising from steric effects of the 2,2-dimethyl groups .

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